2-Hydroxy-1-(4-methoxyphenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-1-(4-methoxyphenyl)propan-1-one is an organic compound with the molecular formula C10H12O3 and a molecular weight of 180.2005 g/mol . It is also known by other names such as 1-Propanone, 2-hydroxy-1-(4-methoxyphenyl)- and Propiophenone, 2-hydroxy-4’-methoxy- . This compound is characterized by the presence of a hydroxy group and a methoxyphenyl group attached to a propanone backbone.
Preparation Methods
The synthesis of 2-Hydroxy-1-(4-methoxyphenyl)propan-1-one can be achieved through various synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with acetone in the presence of a base, followed by oxidation . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-Hydroxy-1-(4-methoxyphenyl)propan-1-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Hydroxy-1-(4-methoxyphenyl)propan-1-one has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-1-(4-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and interactions with enzymes and other biomolecules. These interactions can lead to various biological effects, depending on the context of its use .
Comparison with Similar Compounds
2-Hydroxy-1-(4-methoxyphenyl)propan-1-one can be compared with similar compounds such as:
2-Hydroxy-1-(4-methoxyphenyl)-2-methyl-1-propanone: This compound has an additional methyl group, which can affect its reactivity and applications.
1-Hydroxy-1-(4-methoxyphenyl)-2-propanyl hexopyranoside: This compound has a hexopyranoside group, making it more complex and potentially more specific in its applications.
Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-: This compound has a similar structure but differs in the position of the hydroxy and methoxy groups, which can influence its chemical properties and uses.
Properties
IUPAC Name |
2-hydroxy-1-(4-methoxyphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7(11)10(12)8-3-5-9(13-2)6-4-8/h3-7,11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTROJNGJJKJMDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.